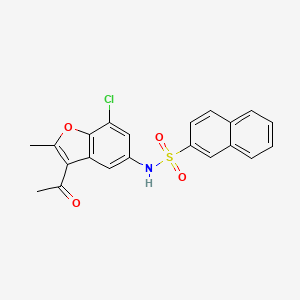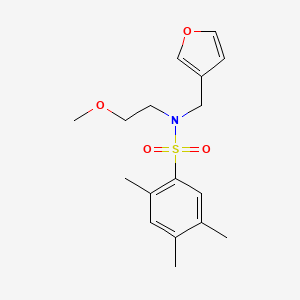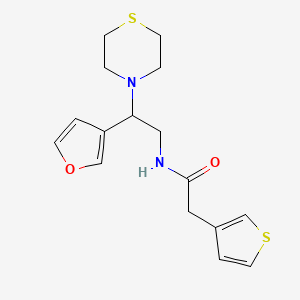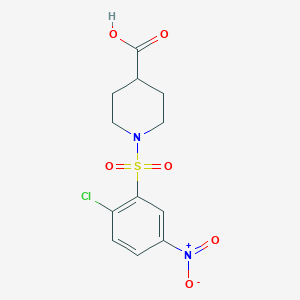![molecular formula C24H26N6O4S B2617604 N-(sec-butyl)-1-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-4-methyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide CAS No. 1105237-03-3](/img/structure/B2617604.png)
N-(sec-butyl)-1-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-4-methyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,4-Triazole derivatives are a class of compounds that have been found to exhibit a wide range of medicinal properties . They have been reported to have antifungal, antibacterial, anticancer, anticonvulsant, antituberculosis, antiviral, antiparasitic, analgesic, and anti-inflammatory activities .
Molecular Structure Analysis
1,2,4-Triazole has a molecular formula of C2H3N3 and exists in two tautomeric forms, 1H-1,2,4-triazole and 4H-1,2,4-triazole . The 1H form is more stable .Chemical Reactions Analysis
The chemical reactions of 1,2,4-triazole derivatives can vary widely depending on their specific structures. Some derivatives have been found to inhibit the growth of certain bacteria .Physical And Chemical Properties Analysis
1,2,4-Triazoles are known to interact with biological receptors with high affinity due to their dipole character, hydrogen bonding capacity, rigidity, and solubility .Scientific Research Applications
Synthesis and Structural Characterization
Research has focused on the synthesis and structural characterization of polynuclear pyrido and thiazolo triazolo quinazolines, highlighting the novel synthesis methods and the deduced structures based on elemental analysis and spectral data. These compounds were synthesized starting from specific precursors and were screened for antimicrobial activity, demonstrating the chemical versatility and potential biological relevance of these molecules (El‐Kazak & Ibrahim, 2013).
Antimicrobial and Anticancer Activity
The antimicrobial evaluation of these compounds shows that some of them exhibited good potency against various microorganisms, suggesting their potential as antimicrobial agents. This is consistent across multiple studies, where compounds with similar structures have been synthesized and evaluated for their biological activities, including antibacterial properties against both Gram-positive and Gram-negative bacteria (Gineinah, 2001).
Furthermore, these compounds have been evaluated for their anticancer activities, particularly focusing on human neuroblastoma and colon carcinoma cell lines. Some compounds have shown significant cytotoxicity, offering insights into the design of new anticancer drugs (Reddy et al., 2015).
Molecular Design and Prediction of Biological Activity
Studies have also been conducted on the computer prediction of biological activity and acute toxicity for related compounds, providing a theoretical basis for the selection of promising substances for further experimental validation. This approach helps in identifying compounds with potential antineurotic activity, which could be beneficial for the treatment of male reproductive and erectile dysfunction, indicating the broad spectrum of potential therapeutic applications of these molecules (Danylchenko, Drushlyak, & Kovalenko, 2016).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-butan-2-yl-1-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-4-methyl-5-oxo-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N6O4S/c1-5-14(2)25-21(32)15-6-11-18-19(12-15)30-23(29(3)22(18)33)27-28-24(30)35-13-20(31)26-16-7-9-17(34-4)10-8-16/h6-12,14H,5,13H2,1-4H3,(H,25,32)(H,26,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APHDJOQYTNHKGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)C1=CC2=C(C=C1)C(=O)N(C3=NN=C(N23)SCC(=O)NC4=CC=C(C=C4)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N6O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-Bromothieno[3,2-b]pyridine-6-sulfonyl chloride](/img/structure/B2617521.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-4-(N-methyl-N-phenylsulfamoyl)benzamide hydrochloride](/img/structure/B2617527.png)

![1-[(4-oxo-3H-phthalazin-1-yl)methyl]-3-propylurea](/img/structure/B2617529.png)
![2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-nitrophenyl)acetamide](/img/structure/B2617532.png)




![methyl (2Z)-3-[(3,4-difluorophenyl)amino]-2-(phenylsulfonyl)acrylate](/img/structure/B2617541.png)
![N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-(trifluoromethyl)benzamide](/img/structure/B2617542.png)

![3-[(2-Cyanophenyl)-methylcarbamoyl]-5-fluorosulfonyloxypyridine](/img/structure/B2617544.png)
